molecular formula C19H13Cl2N3 B2694803 1-(4-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 339112-50-4

1-(4-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Cat. No. B2694803
CAS RN: 339112-50-4
M. Wt: 354.23
InChI Key: IDVUXGMJQIILJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CBP) is a heterocyclic compound that has been studied extensively due to its potential applications in the pharmaceutical and chemical industries. It is a benzimidazole derivative with two chlorine atoms in its structure, making it an attractive candidate for various synthetic processes. CBP has been found to possess anti-tumor, anti-inflammatory, anti-bacterial, and anti-fungal activities. It is also known to have potential applications in the treatment of cancer and other diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • Benzimidazole derivatives are utilized in the synthesis of pyrido[1,2-a]benzimidazoles, which are significant for their solubility, DNA intercalation abilities, and fluorescence properties. These compounds are valuable in both medicinal chemistry and materials chemistry. Notably, the synthesis of pyrido[1,2-a]benzimidazoles via direct copper-catalyzed amination highlights the importance of an acid additive in achieving efficient yields and expanding the range of derivable products (Masters et al., 2011).
  • The chemistry and properties of benzimidazole derivatives, including 2,6-bis-(benzimidazol-2-yl)-pyridine, have been reviewed, underscoring their significance in forming complex compounds with diverse biological and electrochemical activities. This review identifies potential areas for future investigation, suggesting the vast scope of benzimidazole compounds in various branches of chemistry (Boča et al., 2011).

Biological Applications

  • Novel benzimidazole derivatives have shown significant antibacterial and antioxidant activities, establishing them as potential candidates for drug development. Their synthesis involves the inclusion of N-(4-chloro- or fluorophenyl)pyrrolidin-2-one or N-(4-chloro- or fluorophenyl)aminobutanoic acid moiety, demonstrating high activity against various bacterial strains and indicating their promise in therapeutic applications (Tumosienė et al., 2018).

Material Science and Catalysis

  • Benzimidazole-linked arylimide-based covalent organic frameworks (COFs) have been synthesized, showing significant potential in gas adsorption and as electrode materials for supercapacitor applications. These COFs demonstrate high surface areas and specific capacitance values, indicating their utility in environmental and energy storage applications (Roy et al., 2017).

Spectroscopic and Fluorescence Studies

  • The solvatochromic effects of new benzimidazole derivatives have been studied, revealing that their fluorescence emission is sensitive to solvent polarity and pH. These findings suggest the applicability of benzimidazole derivatives as fluorescent probes for analytical and diagnostic purposes (Verdasco et al., 1995).

Corrosion Inhibition

  • Benzimidazole derivatives have been studied for their corrosion inhibition properties on iron in hydrochloric acid solutions. Their effectiveness as corrosion inhibitors is linked to their adsorption on the iron surface, suggesting their potential in protecting metals against corrosion in acidic environments (Khaled, 2003).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(6-chloropyridin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3/c20-15-8-5-13(6-9-15)12-24-17-4-2-1-3-16(17)23-19(24)14-7-10-18(21)22-11-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVUXGMJQIILJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.